Xanthine oxidase-IN-14

Description

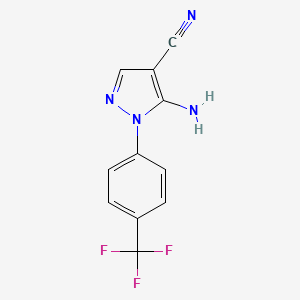

5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a trifluoromethylphenyl substituent at position 1, an amino group at position 5, and a cyano group at position 3. This compound is synthesized via condensation reactions involving substituted phenylhydrazines and β-ketonitriles, followed by purification through column chromatography (hexane/ethyl acetate gradient), yielding a yellow solid with a melting point of 67% purity . Its structural features, particularly the electron-withdrawing trifluoromethyl group, enhance stability and influence intermolecular interactions, making it a key intermediate in agrochemical and pharmaceutical research .

Propriétés

IUPAC Name |

5-amino-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N4/c12-11(13,14)8-1-3-9(4-2-8)18-10(16)7(5-15)6-17-18/h1-4,6H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQATKUECWOPHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C(=C(C=N2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction

La synthèse de 5-Amino-1-[4-(trifluorométhyl)phényl]-1H-pyrazole-4-carbonitrile implique généralement les étapes suivantes :

Diazotation : La matière première, la 4-(trifluorométhyl)aniline, subit une diazotation pour former un sel de diazonium.

Cyclisation : Le sel de diazonium réagit avec le 2,3-dicyanopropionate d'éthyle en milieu faiblement acide pour former le cycle pyrazole.

Chloration : Le produit cyclisé est ensuite chloré pour introduire le groupe cyano.

Décarboxylation : L'étape finale consiste à ajuster le pH pour induire une décarboxylation, ce qui donne le 5-Amino-1-[4-(trifluorométhyl)phényl]-1H-pyrazole-4-carbonitrile.

Méthodes de Production Industrielle

Les méthodes de production industrielle de ce composé suivent des voies synthétiques similaires, mais sont optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu, de systèmes de contrôle automatisés et de techniques de purification efficaces pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de Réactions

Le 5-Amino-1-[4-(trifluorométhyl)phényl]-1H-pyrazole-4-carbonitrile subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : Les réactions de réduction peuvent convertir le groupe cyano en amine.

Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.

Réactifs et Conditions Courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les halogénures d'alkyle ou les chlorures d'acyle sont utilisés en milieu basique.

Produits Principaux

Oxydation : Sulfoxydes et sulfones.

Réduction : Amines.

Substitution : Divers pyrazoles substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds, including 5-amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile, exhibit promising anticancer properties. Research has shown that these compounds can inhibit specific kinases involved in cancer progression. For instance, a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones were identified as selective inhibitors of p38 MAP kinase, which is crucial in cancer cell signaling pathways . The structural optimization of these compounds led to enhanced potency and bioavailability, indicating potential for further development in cancer therapeutics.

Anti-inflammatory Properties

Compounds related to 5-amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile have demonstrated anti-inflammatory effects. For example, a study synthesized novel azo-linked 5-amino-pyrazole derivatives that showed significant anti-inflammatory activity through mechanochemical synthesis methods . These findings suggest that the compound could be further explored for treating inflammatory diseases.

Insecticide Development

The compound is part of the phenylpyrazole chemical family, which is known for its insecticidal properties. Ethiprole, a related compound, acts as a blocker of the GABA-regulated chloride channel in insects, making it effective for pest control . The synthesis and testing of new derivatives based on 5-amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile can lead to the development of more effective agricultural chemicals.

Synthesis and Characterization

The synthesis of 5-amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. The methods often include:

- Reagents : Use of various amines and carbonitriles.

- Conditions : Reactions are usually conducted under controlled temperatures and inert atmospheres to ensure product stability.

For instance, one method involves reacting an aminopyrazole with an appropriate carbonitrile under acidic conditions to yield the desired product . Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of synthesized compounds.

Case Study on Anticancer Activity

A notable case study involved the optimization of pyrazole derivatives for targeting p38 MAP kinase. Researchers synthesized various analogs and evaluated their binding affinity and selectivity through X-ray crystallography, revealing critical interactions within the ATP binding pocket . This work highlights the potential for these compounds in drug development pipelines.

Case Study on Insecticide Efficacy

In another study focusing on agricultural applications, researchers tested the efficacy of phenylpyrazole derivatives against common agricultural pests. Results demonstrated significant insecticidal activity at low concentrations, indicating that modifications to the pyrazole structure can enhance effectiveness while minimizing environmental impact .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.

Pathways Involved: It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with ligand-binding domains.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent modifications. Below is a comparative analysis of analogous compounds:

Table 1: Key Structural and Functional Comparisons

Impact of Substituents on Physicochemical Properties

- Trifluoromethyl (-CF₃) vs. Halogens (-Cl, -F, -Br):

The -CF₃ group in the parent compound increases lipophilicity and metabolic stability compared to halogenated analogs (e.g., 51516-67-7 with -Cl). This enhances membrane permeability and bioavailability, critical for enzyme inhibition . - Methyl (-CH₃) at Position 3:

The methyl-substituted derivative () shows higher purity (95%) and may improve crystallinity, though steric effects could reduce binding affinity compared to the parent compound . - Sulfinyl Group in Fipronil: The -SO-CF₃ group in Fipronil introduces chirality, leading to multiple polymorphs (Forms G, XI, X) with varied bioactivity. Its environmental persistence is mitigated by strong soil adsorption .

Activité Biologique

5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring, an amino group, and a carbonitrile functional group, along with a trifluoromethyl-substituted phenyl moiety. The structural characteristics of this compound facilitate interactions with various biological targets, making it a potential candidate for therapeutic applications.

The chemical formula for 5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile is with a molecular weight of approximately 273.21 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

Research indicates that the compound acts primarily by inhibiting tubulin polymerization, which is critical for cell division. This inhibition can lead to cell cycle arrest in the G2/M phase, making it a potential anti-cancer agent. Binding studies have demonstrated that the compound interacts effectively with tubulin, suggesting a competitive inhibition mechanism similar to that of colchicine .

Anticancer Effects

Several studies have highlighted the anticancer properties of 5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile:

- Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with IC50 values ranging from 0.08 to 12.07 mM .

- Selectivity : Notably, it exhibits selectivity against cancer cells while showing minimal toxicity to normal fibroblasts, indicating its potential as a targeted therapeutic agent .

Anti-inflammatory Activity

Beyond its anticancer effects, this compound also exhibits anti-inflammatory properties:

- Inhibition of TNF-a Release : In vitro studies have demonstrated that it can inhibit lipopolysaccharide (LPS)-stimulated TNF-a release in whole blood, achieving an inhibition value of 97.7% at 10 mM .

- Mechanistic Insights : Docking simulations have provided insights into its binding interactions within relevant active sites, suggesting that modifications at specific positions can enhance its biological efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that variations in substituents significantly affect the biological activity of pyrazole derivatives:

| Substituent Position | Effect on Activity |

|---|---|

| N1 | Loss of antiproliferative activity when substituted with bulky groups |

| 5-position | Increased activity with specific aryl or alkyl substitutions |

| Trifluoromethyl | Enhances lipophilicity and metabolic stability |

Case Studies

- Study on Tubulin Inhibition :

- Anti-inflammatory Activity Assessment :

Q & A

Q. What are the validated synthetic protocols for 5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile, and how can purity be ensured?

The compound is synthesized via a multi-step reaction starting with aromatic amines and cyanoacetate derivatives. A general protocol involves cyclocondensation under controlled pH and temperature, followed by purification using silica gel column chromatography with a hexane/ethyl acetate gradient (6:1 → 4:1) to achieve ~67% yield . Purity is confirmed through HRMS (e.g., observed m/z 273.0206 vs. calculated 273.0194 for C10H3F5N4<sup>−</sup>) and NMR spectroscopy, with careful assignment of <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F signals .

Q. How should researchers interpret ambiguous <sup>13</sup>C NMR signals for this compound?

Ambiguities in <sup>13</sup>C NMR assignments, particularly for carbons adjacent to the trifluoromethyl group (e.g., δ 121.6–125.2 ppm, q, <sup>1</sup>J = 272.58 Hz), arise due to strong coupling with fluorine. Researchers should employ HSQC and HMBC experiments to correlate proton and carbon signals. For example, HMBC correlations between δH 7.76 and δC 76.4 (C≡N), 112.1 (pyrazole C5), and 152.1 (CF3-adjacent aromatic carbon) resolve structural ambiguities .

Q. What are the primary biochemical targets of this compound, and how are inhibitory activities validated?

The compound inhibits COX-2 and 5-lipoxygenase (5-LOX), validated via enzyme inhibition assays using recombinant proteins. For 5-LOX, IC50 values are determined using spectrophotometric monitoring of conjugated diene formation at 234 nm. Anti-inflammatory activity is corroborated by in vitro models, such as suppression of leukotriene B4 production in human neutrophils .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical. For pyrazole derivatives, intermolecular interactions (e.g., hydrogen bonding between NH2 and nitrile groups) stabilize crystal packing. Researchers should compare experimental bond lengths (e.g., C≡N: ~1.14 Å) and angles with DFT-optimized geometries to validate structural models .

Q. What experimental strategies address low yields in large-scale synthesis?

Low yields (~67%) may stem from side reactions during cyclocondensation. Optimizing reaction conditions (e.g., solvent polarity, catalyst loading) and employing microwave-assisted synthesis can improve efficiency. Monitoring reaction progress via <sup>19</sup>F NMR (δ −62.30 ppm for CF3) ensures minimal byproduct formation .

Q. How do substituent variations on the phenyl ring affect bioactivity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., CF3) enhance COX-2/5-LOX inhibition by stabilizing enzyme-ligand interactions. Replacing the 4-CF3 group with 2,6-dichloro-CF3 (as in fipronil derivatives) shifts activity toward GABA receptor antagonism, highlighting the need for molecular docking studies to predict selectivity .

Q. How can conflicting data on anti-tumor mechanisms be reconciled?

Discrepancies in reported anti-tumor mechanisms (e.g., apoptosis induction vs. cell cycle arrest) may arise from cell line-specific responses. Researchers should perform transcriptomic profiling (RNA-seq) and validate targets (e.g., p53, Bax/Bcl-2 ratios) across multiple cancer models. Dose-response studies (0.1–100 μM) clarify whether effects are concentration-dependent or off-target .

Methodological Considerations

Q. Key Analytical Techniques for Characterization

Q. Best Practices for Biological Assays

- Enzyme Inhibition : Use positive controls (e.g., Zileuton for 5-LOX) and pre-incubate enzymes with inhibitors for 10–15 min to ensure equilibrium.

- Cytotoxicity Testing : Combine MTT assays with live-cell imaging to distinguish cytostatic vs. cytotoxic effects .

Data Contradiction Analysis

- NMR Signal Splitting : Discrepancies in <sup>13</sup>C NMR quartets (CF3-related signals) may reflect solvent polarity effects. Compare data in CDCl3 vs. DMSO-d6 to identify solvent-induced shifts .

- Biological Activity Variability : Differences in IC50 values across studies may arise from enzyme source variations (e.g., recombinant vs. tissue-extracted 5-LOX). Standardize enzyme batches and assay conditions .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.